3,4-dimethyl-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide
Description
Properties
IUPAC Name |
3,4-dimethyl-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2/c1-13-6-8-16(11-15(13)3)20(24)21-17-9-7-14(2)18(12-17)22-10-4-5-19(22)23/h6-9,11-12H,4-5,10H2,1-3H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGDPKVOFTPGXTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC(=C(C=C2)C)N3CCCC3=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dimethyl-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzamide Core: The initial step involves the synthesis of the benzamide core through the reaction of 3,4-dimethylbenzoic acid with thionyl chloride to form the corresponding acid chloride, followed by reaction with 4-methyl-3-(2-oxopyrrolidin-1-yl)aniline.
Substitution Reactions:
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the process. Additionally, purification methods like recrystallization and chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
3,4-dimethyl-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for bromination, and Friedel-Crafts acylation for introducing acyl groups.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.
Scientific Research Applications
3,4-dimethyl-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide has several scientific research applications:
Medicinal Chemistry: The compound’s structure suggests potential as a pharmacophore for developing new drugs targeting specific enzymes or receptors.
Materials Science: Its unique chemical properties make it a candidate for use in the synthesis of advanced materials, such as polymers and nanomaterials.
Biological Studies: The compound can be used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.
Industrial Applications: It may serve as an intermediate in the synthesis of other complex organic molecules used in various industries.
Mechanism of Action
The mechanism of action of 3,4-dimethyl-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide involves its interaction with specific molecular targets. The oxopyrrolidinyl group can form hydrogen bonds with active sites of enzymes or receptors, modulating their activity. Additionally, the benzamide core can interact with hydrophobic pockets, enhancing binding affinity and specificity.
Comparison with Similar Compounds
Key Observations :
- The target compound’s 2-oxopyrrolidin-1-yl group introduces a lactam ring, enhancing rigidity and hydrogen-bonding capacity compared to the hydroxyl-containing analog in . This may influence binding specificity in biological targets .
- The 3,4-dimethyl substitution on the benzoyl group differentiates it from the mono-methylated analogs in and , possibly altering steric interactions in enzyme binding pockets.
Biological Activity
3,4-Dimethyl-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide is a synthetic organic compound that has garnered attention for its potential biological activities. This compound features a complex structure that includes a benzamide core and a pyrrolidinone moiety, which may contribute to its interactions with various biological targets. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C18H22N2O, and it possesses distinct structural features that influence its biological activity. The presence of the 2-oxopyrrolidin-1-yl group is particularly significant as it may enhance the compound's interaction with biological receptors.
Biological Activity Overview
The biological activities of this compound have been investigated in various studies, revealing its potential in several therapeutic areas:
Anticancer Activity
Research indicates that compounds with similar structural motifs exhibit anticancer properties. For instance, derivatives of benzamides have been shown to inhibit cell proliferation in various cancer cell lines. A study demonstrated that certain benzamide derivatives exhibited moderate to high potency against RET kinase, which is implicated in several cancers . The specific activity of this compound in this context remains to be fully elucidated but suggests potential for further exploration.
Antimicrobial Properties
The compound's structural characteristics may also confer antimicrobial properties. Similar compounds have shown efficacy against various bacterial strains and fungi. Further investigations are necessary to determine the specific antimicrobial spectrum and mechanisms involved for this particular compound.
The mechanisms by which this compound exerts its biological effects are likely multifaceted. Preliminary studies suggest that it may interact with key enzymes or receptors involved in cellular signaling pathways. For example, some benzamide derivatives have been shown to inhibit nicotinamide adenine dinucleotide kinase (NADK), leading to reduced levels of NADPH and subsequent destabilization of dihydrofolate reductase (DHFR), a critical enzyme in cancer cell metabolism .
Research Findings and Case Studies
Several studies have contributed to understanding the biological activity of compounds related to this compound:
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 3,4-dimethyl-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide, and how can reaction conditions be controlled to maximize yield?
- Methodological Answer : The synthesis typically involves nucleophilic acyl substitution, where the amine group of the aniline derivative reacts with the carbonyl carbon of the benzoyl chloride. Key steps include:
- Step 1 : Coupling the benzamide core with the substituted phenylamine under anhydrous conditions (e.g., using DCM as a solvent and DIPEA as a base).
- Step 2 : Optimizing temperature (40–60°C) and reaction time (12–24 hours) to balance yield and purity.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water mixture) .
- Critical Parameters : Solvent polarity, stoichiometric ratios, and inert atmosphere (N₂/Ar) to prevent hydrolysis or oxidation .
Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., methyl groups at 3,4-positions on the benzamide, 2-oxopyrrolidin-1-yl moiety).
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ ion matching theoretical mass).
- HPLC-PDA : Purity assessment (>95%) using reverse-phase C18 columns and UV detection at 254 nm .
Q. How do the structural features (e.g., 2-oxopyrrolidin-1-yl, methyl groups) influence its biological activity?
- Methodological Answer :
- Pyrrolidinone Moiety : Enhances solubility and mimics peptide bonds, potentially improving target binding (e.g., protease inhibition).
- Methyl Groups : Increase lipophilicity, affecting membrane permeability and metabolic stability.
- Experimental Validation : Comparative assays with analogs lacking these groups (e.g., IC₅₀ shifts in enzyme inhibition studies) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize target selectivity for this compound?
- Methodological Answer :
- Step 1 : Synthesize derivatives with systematic modifications (e.g., replacing pyrrolidinone with piperidinone, varying methyl positions).
- Step 2 : Test against related enzymes/cell lines (e.g., kinase panels, cancer cell viability assays).
- Data Analysis : Use clustering algorithms (e.g., PCA) to correlate structural features with activity profiles .
Q. What computational strategies are effective in predicting reaction pathways for synthesizing novel analogs?
- Methodological Answer :
- Quantum Chemistry : Density Functional Theory (DFT) to model transition states and activation energies for key reactions (e.g., acyl substitution).
- Machine Learning : Train models on PubChem reaction datasets to predict solvent/reagent compatibility .
Q. How should contradictory biological activity data (e.g., varying IC₅₀ values across assays) be resolved?
- Methodological Answer :
- Assay Validation : Replicate experiments with standardized protocols (e.g., ATP concentration in kinase assays).
- Purity Checks : Confirm compound integrity post-assay via LC-MS to rule out degradation.
- Controls : Include positive/negative controls (e.g., staurosporine for kinase inhibition) .
Q. What methodologies are recommended for optimizing reaction conditions during scale-up?
- Methodological Answer :
- DoE (Design of Experiments) : Use factorial designs to test variables (temperature, solvent volume, stirring rate).
- Process Analytical Technology (PAT) : In-line FTIR or Raman spectroscopy to monitor reaction progress in real time .
Q. How can metabolic stability be assessed, and what modifications improve pharmacokinetic profiles?
- Methodological Answer :
- In Vitro Assays : Liver microsomal stability tests (e.g., half-life in human liver microsomes with NADPH cofactor).
- Modifications : Introduce deuterium at metabolically labile sites (e.g., methyl groups) or fluorinated substituents to block oxidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
